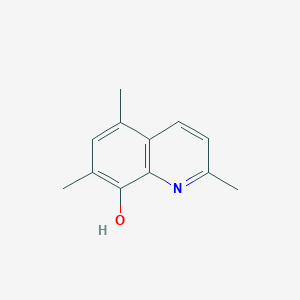

2,5,7-Trimethylquinolin-8-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5,7-trimethylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-6-8(2)12(14)11-10(7)5-4-9(3)13-11/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPOGIWKARTVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354059 | |

| Record name | 2,5,7-trimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6759-80-4 | |

| Record name | 2,5,7-Trimethyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6759-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,7-trimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5,7-Trimethylquinolin-8-ol

CAS Number: 6759-80-4

This technical guide provides a comprehensive overview of 2,5,7-trimethylquinolin-8-ol, a substituted quinoline derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the compound's physicochemical properties, potential synthetic approaches based on related structures, and discusses the known biological activities of the broader 8-hydroxyquinoline class, while highlighting the specific data available for this trimethylated analog.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C12H13NO.[1] Its chemical structure consists of a quinoline core substituted with three methyl groups at positions 2, 5, and 7, and a hydroxyl group at position 8. The presence of the hydroxyl group and the nitrogen atom in the heterocyclic ring allows for potential chelation of metal ions, a characteristic feature of 8-hydroxyquinolines.

| Property | Value | Reference |

| CAS Number | 6759-80-4 | [1] |

| Molecular Formula | C12H13NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| SMILES | CC1=CC2=C(C(=C(C=C2N=C1)C)O)C | N/A |

| InChI Key | UPPOGIWKARTVGH-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

Postulated Synthetic Workflow

A potential synthetic route could involve the reaction of 2,4-dimethylaniline with a suitable α,β-unsaturated carbonyl compound, followed by cyclization and aromatization. The final step would be the introduction of the hydroxyl group at the 8-position, if not already incorporated in the starting materials.

Caption: Postulated synthetic workflow for this compound.

Spectral Characterization

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated:

-

¹H NMR: Signals corresponding to the three methyl groups, aromatic protons on the quinoline ring, and a signal for the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: Resonances for the carbon atoms of the quinoline core and the three methyl groups. The chemical shift of the carbon bearing the hydroxyl group would be in the characteristic downfield region.

-

IR Spectroscopy: Absorption bands corresponding to O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the quinoline ring.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (187.24 g/mol ).

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively reported. However, the 8-hydroxyquinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2] The mechanism of action for many 8-hydroxyquinoline derivatives is attributed to their ability to chelate metal ions that are essential for the function of various enzymes and proteins.

Antimicrobial Activity

Quinoline derivatives are known to possess significant antimicrobial properties.[3][4][5] The 8-hydroxyquinoline moiety, in particular, has been shown to exhibit antibacterial and antifungal activity.[2] While no specific antimicrobial data for this compound was found, it is plausible that this compound may exhibit similar properties.

Anticancer Potential

Several 8-hydroxyquinoline derivatives have been investigated for their potential as anticancer agents.[6][7][8] Their proposed mechanisms of action often involve the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For instance, some quinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway.

Signaling Pathways

Although there is no direct evidence linking this compound to specific signaling pathways, a related 8-hydroxy-quinoline derivative has been identified as an inhibitor of the HMGB1-mediated caspase-11 signaling pathway, which is implicated in the inflammatory response during endotoxemia.[9] This suggests that substituted 8-hydroxyquinolines could have roles in modulating inflammatory and cell death pathways.

Caption: Potential mechanisms of action for 8-hydroxyquinoline derivatives.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for quinoline synthesis and standard biological assays.

General Synthetic Protocol (Hypothetical)

A general approach for a Skraup-type synthesis would involve:

-

Reacting 2,4-dimethylaniline with an appropriate glycerol derivative or an α,β-unsaturated aldehyde/ketone in the presence of an oxidizing agent (e.g., nitrobenzene) and a dehydrating agent (e.g., sulfuric acid).

-

Heating the reaction mixture to promote cyclization and aromatization.

-

Purifying the crude product by techniques such as column chromatography or recrystallization.

-

If necessary, performing a subsequent reaction to introduce the hydroxyl group at the 8-position.

General Antimicrobial Assay Protocol

A standard method to assess antimicrobial activity is the broth microdilution method:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a 96-well microtiter plate containing microbial growth medium.

-

Inoculate the wells with a standardized suspension of the test microorganism (bacteria or fungi).

-

Incubate the plate under appropriate conditions (temperature, time).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

This compound is a chemical compound with a known structure and CAS number. While specific experimental data on its synthesis and biological activity are scarce, its structural similarity to other biologically active 8-hydroxyquinolines suggests it may possess interesting pharmacological properties, particularly as an antimicrobial or anticancer agent. Further research is required to fully elucidate its synthetic pathways, characterize its physicochemical and spectral properties, and to explore its potential in drug discovery and development. The information provided in this guide serves as a foundation for future investigations into this promising molecule.

References

- 1. 6759-80-4 | this compound | Alcohols | Ambeed.com [ambeed.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 6. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5,7-Trimethylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2,5,7-trimethylquinolin-8-ol. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide draws upon established principles of quinoline chemistry, general synthetic methodologies, and spectroscopic interpretation, alongside data for closely related analogs.

Molecular Structure and Chemical Properties

This compound is a substituted quinoline derivative with the molecular formula C₁₂H₁₃NO. The core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. In this specific molecule, three methyl groups are attached to the quinoline core at positions 2, 5, and 7, and a hydroxyl group is located at position 8.

Key Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO | General Chemical Knowledge |

| Molecular Weight | 187.24 g/mol | General Chemical Knowledge |

| CAS Number | 6759-80-4 | [1] |

| Melting Point | 84-85 °C | [1] |

The molecular structure of this compound can be visualized as follows:

References

An In-Depth Technical Guide to the Synthesis of 2,5,7-Trimethylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,5,7-trimethylquinolin-8-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. This document details a plausible and established synthetic route, including a step-by-step experimental protocol, and presents key quantitative data.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The 8-hydroxyquinoline scaffold, in particular, is a well-known chelating agent and a core structure in many biologically active molecules. The methylation pattern of this compound can influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and material characteristics. This guide focuses on a robust and well-established method for the synthesis of this specific trimethylated quinolin-8-ol.

Synthetic Pathway: The Skraup Reaction

The most direct and classical approach for the synthesis of this compound is the Skraup reaction . This powerful method allows for the construction of the quinoline ring system from an aromatic amine, glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.

For the synthesis of this compound, the logical starting material is 2-amino-4,6-dimethylphenol . The Skraup reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid. This is followed by a Michael addition of the aminophenol to the acrolein, subsequent cyclization, dehydration, and finally, oxidation to yield the aromatic quinoline ring.

The overall transformation is depicted in the following reaction scheme:

Caption: General scheme of the Skraup synthesis for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the Skraup reaction. This protocol is based on established procedures for the synthesis of related 8-hydroxyquinolines.[1][2][3]

Materials:

-

2-Amino-4,6-dimethylphenol

-

Glycerol (anhydrous)

-

o-Nitrophenol (or another suitable oxidizing agent)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide (for neutralization)

-

Toluene (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate (for drying)

-

Ethanol (for recrystallization)

-

Hydrochloric Acid

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Dropping funnel

-

Apparatus for steam distillation (optional, for purification)

-

Separatory funnel

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to 2-amino-4,6-dimethylphenol with stirring and cooling in an ice bath.

-

Addition of Reactants: To this mixture, add anhydrous glycerol. Then, slowly add the oxidizing agent (e.g., o-nitrophenol) portion-wise while maintaining the temperature below a controlled limit to manage the exothermic reaction.

-

Reaction: Heat the mixture to a temperature of 130-140°C and maintain it for several hours (typically 2-4 hours). The reaction mixture will darken significantly.

-

Work-up: After cooling, the reaction mixture is carefully poured into a large volume of cold water. The acidic solution is then neutralized with a concentrated solution of sodium hydroxide until the pH is approximately 7.5-8. This should be done cautiously as the neutralization is highly exothermic.

-

Extraction: The neutralized mixture is then extracted several times with a suitable organic solvent such as toluene. The combined organic layers are washed with water and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation. A Chinese patent describes a general purification method for 8-hydroxyquinoline derivatives which involves dissolving the crude product in an acidic solution, followed by precipitation through pH adjustment to remove polymeric byproducts before final crystallization.[4]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO | [5] |

| Molecular Weight | 187.24 g/mol | [5] |

| CAS Number | 6759-80-4 | [5] |

| Melting Point | 84-85 °C | [5] |

| Appearance | Solid (expected) | |

| Expected Yield | Moderate (typical for Skraup synth.) |

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the three methyl groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

-

¹³C NMR: The spectrum will show the expected number of carbon signals corresponding to the quinoline core and the methyl substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the quinoline ring are expected in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (187.24).

-

Melting Point: The melting point of the purified product should be sharp and consistent with the reported value of 84-85 °C.[5]

Conclusion

The Skraup reaction provides a viable and direct pathway for the synthesis of this compound from readily available starting materials. This technical guide outlines a detailed experimental protocol based on established methodologies for similar compounds. For researchers and drug development professionals, this guide serves as a foundational resource for the preparation and characterization of this specific substituted quinoline, enabling further investigation into its potential applications. It is recommended that the reaction conditions be optimized to achieve the best possible yield and purity for the desired product.

References

- 1. researchgate.net [researchgate.net]

- 2. Study on Synthesis of 8-Hydroxyquinoline by Improved Skraup Method | Semantic Scholar [semanticscholar.org]

- 3. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 4. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. exchemistry.com [exchemistry.com]

Spectroscopic Profile of 2,5,7-Trimethylquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 2,5,7-trimethylquinolin-8-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for obtaining such spectra are also provided. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry who are working with quinoline derivatives.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimalarial, anticancer, and antibacterial agents. The compound this compound, a substituted derivative of the well-known chelating agent 8-hydroxyquinoline, is of interest for its potential biological activities and as a ligand in coordination chemistry. Understanding its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its interactions with other molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-donating effect of the methyl groups and the hydroxyl group, as well as the anisotropic effect of the quinoline ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.0-7.2 | d | ~8.0 |

| H4 | ~7.8-8.0 | d | ~8.0 |

| H6 | ~7.1-7.3 | s | - |

| 2-CH₃ | ~2.5-2.7 | s | - |

| 5-CH₃ | ~2.3-2.5 | s | - |

| 7-CH₃ | ~2.4-2.6 | s | - |

| 8-OH | ~9.0-10.0 | br s | - |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~155-158 |

| C3 | ~120-123 |

| C4 | ~135-138 |

| C4a | ~138-141 |

| C5 | ~128-131 |

| C6 | ~125-128 |

| C7 | ~135-138 |

| C8 | ~150-153 |

| C8a | ~140-143 |

| 2-CH₃ | ~23-26 |

| 5-CH₃ | ~18-21 |

| 7-CH₃ | ~19-22 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C and C=N stretch (aromatic ring) | 1500-1650 | Strong |

| C-O stretch (phenolic) | 1200-1300 | Strong |

| C-H bend (out-of-plane) | 750-900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a solvent like ethanol is expected to exhibit absorption bands corresponding to π-π* transitions within the quinoline ring system. The presence of methyl and hydroxyl groups will influence the position and intensity of these bands.

| Transition | Predicted λmax (nm) |

| π → π | ~250-260 |

| π → π | ~300-320 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically absorbance values should be between 0.1 and 1.0).

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The tabulated data for NMR, IR, and UV-Vis spectroscopy, derived from the analysis of analogous structures, offer a solid foundation for the identification and characterization of this compound. The detailed experimental protocols and the workflow diagram further equip researchers with the necessary information to conduct their own spectroscopic investigations. Future experimental work is required to validate and refine the predicted data presented in this guide.

An In-depth Technical Guide on the Solubility of 2,5,7-Trimethylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5,7-trimethylquinolin-8-ol, a substituted quinoline derivative. Given the limited publicly available quantitative solubility data for this specific compound, this document outlines the theoretical context of its solubility based on related structures, presents a standardized experimental protocol for its determination, and offers a framework for the systematic presentation of solubility data.

Introduction to this compound

This compound belongs to the 8-hydroxyquinoline class of compounds. 8-Hydroxyquinoline and its derivatives are known for their chelating properties and have been explored for various applications, including in pharmaceuticals and analytical chemistry. The solubility of these compounds is a critical parameter influencing their bioavailability, formulation, and efficacy.

The structure of this compound, with its aromatic quinoline core, a hydroxyl group, and three methyl substituents, suggests a predominantly lipophilic character. Generally, compounds like 8-hydroxyquinoline are soluble in organic solvents and exhibit poor solubility in water.[1] The pH of the aqueous medium can influence the solubility of 8-hydroxyquinoline, as the hydroxyl group can be protonated under acidic conditions, potentially increasing solubility.[1] The addition of three methyl groups in this compound is expected to further increase its lipophilicity and likely decrease its aqueous solubility compared to the parent 8-hydroxyquinoline.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) | Method of Determination | Reference |

| Water | 25 | Shake-Flask Method | |||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask Method | |||

| Methanol | 25 | Shake-Flask Method | |||

| Ethanol | 25 | Shake-Flask Method | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | |||

| Acetone | 25 | Shake-Flask Method | |||

| Acetonitrile | 25 | Shake-Flask Method | |||

| n-Octanol | 25 | Shake-Flask Method |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[2]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. The equilibration time should be standardized across all experiments.[3]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the dissolved compound from the undissolved solid, either centrifuge the samples at a high speed (e.g., >10,000 x g for 15 minutes) or filter the supernatant through a syringe filter (e.g., 0.22 µm).[3] This step is critical to avoid the transfer of solid particles.

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

-

Troubleshooting and Considerations:

-

Compound Purity: Ensure the purity of this compound, as impurities can affect solubility measurements.[3]

-

pH Control: For aqueous buffers, ensure the pH is accurately prepared and remains consistent, as small variations can significantly impact the solubility of ionizable compounds.[3]

-

Temperature Control: Maintain a constant and controlled temperature throughout the experiment, as solubility is temperature-dependent.[3]

-

Wetability: For hydrophobic compounds that may be difficult to wet, pre-wetting the powder with a small amount of an organic solvent like ethanol or DMSO before adding the aqueous buffer can be beneficial. Sonication can also aid in dispersing clumps.[3]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

References

In-Depth Technical Guide on the Biological Activity of Trimethylated Quinolinols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of trimethylated quinolinols, focusing on their neuroprotective, anti-inflammatory, and transcriptional regulatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this area.

Neuroprotective and Anti-inflammatory Activity of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has emerged as a promising neuroprotective agent with significant antioxidant and anti-inflammatory activities. Studies in rat models of Parkinson's disease have demonstrated its ability to mitigate oxidative stress and suppress neuroinflammation.

Quantitative Data on the Biological Activity of HTHQ

The following table summarizes the quantitative effects of HTHQ on key biomarkers of oxidative stress in a rat model of rotenone-induced Parkinson's disease. The data shows that HTHQ administration leads to a significant reduction in markers of lipid and protein oxidation.

| Biomarker | Brain Tissue (Rotenone Group) | Brain Tissue (Rotenone + HTHQ 50 mg/kg) | Serum (Rotenone Group) | Serum (Rotenone + HTHQ 50 mg/kg) | Reference |

| 8-Isoprostane (ng/g tissue or ng/mL) | ~1.8 | ~0.8 | ~1.6 | ~0.7 | [1][2] |

| Diene Conjugates (units/mg lipid) | ~0.35 | ~0.15 | ~0.3 | ~0.12 | [1][2] |

| Oxidatively Modified Proteins (units/mg protein) | ~3.5 | ~1.5 | ~3.2 | ~1.4 | [1][2] |

Note: The values presented are approximate and have been extrapolated from graphical representations in the source material for illustrative purposes. Please refer to the original publications for precise data.

Experimental Protocols

This protocol outlines the general steps for quantifying 8-isoprostane and oxidatively modified proteins in brain tissue, based on methodologies described in the referenced literature.[1][2][3][4][5][6]

-

Tissue Homogenization:

-

Excise and immediately freeze brain tissue in liquid nitrogen.

-

Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

-

Quantification of 8-Isoprostane (Lipid Peroxidation Marker):

-

Utilize a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for 8-isoprostane.

-

Follow the manufacturer's instructions for sample preparation, standard curve generation, and plate reading.

-

Typically, this involves adding the supernatant to a plate pre-coated with an anti-8-isoprostane antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution.

-

Measure the absorbance at the appropriate wavelength and calculate the concentration of 8-isoprostane based on the standard curve.

-

-

Quantification of Oxidatively Modified Proteins (Protein Oxidation Marker):

-

Employ a commercially available kit for the detection of protein carbonyls.

-

The principle of this assay often involves the derivatization of protein carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), leading to the formation of a stable DNP-hydrazone product.

-

The amount of DNP-hydrazone can be quantified spectrophotometrically.

-

Follow the kit's protocol for derivatization, protein precipitation, and subsequent measurement of absorbance.

-

Normalize the results to the total protein concentration in the sample, which can be determined using a standard protein assay such as the Bradford or BCA assay.

-

Signaling Pathway

HTHQ is believed to exert its anti-inflammatory effects by mitigating oxidative stress, which in turn suppresses the NF-κB signaling pathway. Reactive oxygen species (ROS) can lead to the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. By reducing ROS levels, HTHQ prevents IκB degradation, thereby keeping NF-κB in its inactive state in the cytoplasm and preventing the transcription of pro-inflammatory genes.[1][2]

Trimethylated Quinolinols as Activators of TEAD-Dependent Transcription

Recent studies have identified a class of quinolinols that can activate TEAD (TEA Domain) transcription factors, which are key components of the Hippo signaling pathway. This pathway plays a crucial role in organ size control, tissue regeneration, and cancer.

Quantitative Data on TEAD-Activating Quinolinols

The following table presents the half-maximal effective concentration (EC50) values for a selection of quinolinol analogs in a TEAD dual-luciferase reporter (DLR) assay. This assay measures the ability of the compounds to activate TEAD-dependent transcription. The structures of these compounds can be found in the supplementary information of the cited publication.[7][8][9][10]

| Compound ID | Substitution Pattern | EC50 in TEAD DLR Assay (µM) | Reference |

| Q1 | Trimethylated quinolinol derivative | 2.6 | [7][11] |

| Q2 | Trimethylated quinolinol derivative | 1.7 | [7][11] |

| Q3 | Trimethylated quinolinol derivative | 3.1 | [7] |

Note: The specific substitution patterns for these compounds are detailed in the original publication.[7]

Experimental Protocols

This assay is designed to identify compounds that can displace palmitate from the central lipid-binding pocket of TEAD.[7][8][9][10]

-

Reagent Preparation:

-

Prepare a solution of biotinylated TEAD protein.

-

Prepare a solution of streptavidin-coated donor beads.

-

Prepare a solution of palmitate-conjugated acceptor beads.

-

Prepare serial dilutions of the test compounds (trimethylated quinolinols).

-

-

Assay Procedure:

-

In a 384-well plate, add the biotinylated TEAD protein, streptavidin-coated donor beads, and palmitate-conjugated acceptor beads.

-

Add the test compounds at various concentrations.

-

Incubate the plate in the dark at room temperature to allow for binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate using an AlphaScreen-compatible plate reader.

-

In the absence of a competing compound, the binding of palmitate to TEAD brings the donor and acceptor beads into close proximity, resulting in a high AlphaScreen signal.

-

Compounds that bind to the palmitate-binding pocket of TEAD will disrupt the interaction between TEAD and the palmitate-conjugated acceptor beads, leading to a decrease in the AlphaScreen signal.

-

Calculate the IC50 values for each compound by plotting the signal intensity against the compound concentration.

-

This cell-based assay measures the ability of compounds to activate TEAD-dependent transcription.[7][8][9][10]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

-

Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid. The firefly luciferase reporter contains multiple TEAD binding sites upstream of a minimal promoter.

-

-

Compound Treatment:

-

After transfection, seed the cells into a 96-well plate.

-

Treat the cells with serial dilutions of the trimethylated quinolinol compounds.

-

Include appropriate vehicle controls.

-

Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

The firefly luciferase activity reflects the level of TEAD-dependent transcription, while the Renilla luciferase activity is used to normalize for differences in cell number and transfection efficiency.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 value for each trimethylated quinolinol.

-

Signaling Pathway

Trimethylated quinolinols that activate TEAD-dependent transcription are thought to bind to the central palmitate-binding pocket of TEAD. This binding event is hypothesized to stabilize the interaction between TEAD and its co-activators YAP/TAZ, leading to enhanced transcription of target genes involved in cell proliferation and tissue growth.[7][8][9][10]

Anticancer Activity of Trimethylated Quinolinols

While research is ongoing, preliminary studies suggest that some trimethylated quinolinol derivatives possess anticancer activity. The exact mechanisms are still under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data on the Anticancer Activity of Trimethylated Quinolinols

The following table provides examples of the half-maximal inhibitory concentration (IC50) values for representative trimethylated quinolinol derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2,6,8-Trimethylquinolin-4-ol | Data not yet available | - | [12] |

| Substituted 2-methyl-1,2,3,4-tetrahydroquinolines | HeLa (Cervical Cancer) | 13.15 | [13] |

| PC3 (Prostate Cancer) | >50 | [13] |

Note: The field of anticancer research for specifically trimethylated quinolinols is still developing, and more comprehensive quantitative data is needed.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the trimethylated quinolinol compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at the appropriate wavelength (typically around 570 nm).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the compound concentration.

-

Logical Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of novel trimethylated quinolinol compounds.

References

- 1. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of isoprostanes as markers of oxidative stress in neuronal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative stress in rat brain during experimental status epilepticus: effect of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Quinolinols as Activators of TEAD-Dependent Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. a-star.edu.sg [a-star.edu.sg]

- 11. TEAD activator Q2 | TEAD activator | Probechem Biochemicals [probechem.com]

- 12. 2,6,8-Trimethylquinolin-4-ol | 15644-93-6 | Benchchem [benchchem.com]

- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,5,7-Trimethylquinolin-8-ol: Discovery, Synthesis, and Biological Significance

Authored by: [Your Name/Organization]

Publication Date: December 29, 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of 2,5,7-trimethylquinolin-8-ol, a substituted derivative of the versatile chelating agent 8-hydroxyquinoline. While the specific historical discovery of this compound is not extensively documented, its synthesis and properties can be inferred from the well-established chemistry of quinoline derivatives. This document details the probable synthetic pathways, provides a representative experimental protocol, and summarizes its physicochemical and potential biological properties based on data from analogous compounds. The information is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.

Introduction and Historical Context

The quinoline scaffold is a fundamental heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional materials. The introduction of a hydroxyl group at the 8-position confers potent metal-chelating properties, making 8-hydroxyquinoline and its derivatives valuable compounds in analytical chemistry, as antimicrobial agents, and as building blocks for more complex molecular architectures.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6759-80-4 | [1] |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Melting Point | 84-85 °C | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in organic solvents, sparingly soluble in water (inferred) | - |

Synthesis of this compound

The most probable synthetic route to this compound is a variation of the Skraup synthesis, specifically the Doebner-von Miller reaction. This reaction involves the condensation of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound under acidic conditions.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 2-amino-4,6-dimethylphenol with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent. The reaction mechanism involves a Michael addition, followed by cyclization, dehydration, and subsequent oxidation to yield the aromatic quinoline ring system.

References

A Methodological Blueprint for the Theoretical Investigation of 2,5,7-Trimethylquinolin-8-ol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities. This technical guide presents a comprehensive theoretical framework for the computational analysis of 2,5,7-Trimethylquinolin-8-ol, a novel compound with potential therapeutic applications. In the absence of specific published experimental or theoretical data for this molecule, this document leverages established quantum chemical methodologies to predict its structural, electronic, and spectroscopic properties. The protocols and expected data herein serve as a robust template for future in-silico and experimental research on this compound, aiming to accelerate its development in areas such as antimicrobial, anticancer, and anti-inflammatory drug discovery.

Introduction to this compound

The 8-hydroxyquinoline scaffold is a privileged structure in drug discovery, known for its chelating properties and diverse pharmacological effects. The introduction of methyl groups at the 2, 5, and 7 positions of the quinoline ring is anticipated to modulate the molecule's lipophilicity, steric hindrance, and electronic distribution. These modifications can significantly influence its pharmacokinetic profile and binding affinity to biological targets. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate the fundamental properties of this compound, offering critical insights to guide its synthesis and experimental evaluation.

Proposed Theoretical and Computational Methodology

A rigorous computational investigation of this compound can be performed using the following workflow. This approach, widely adopted for the study of organic molecules, ensures a comprehensive understanding of the compound's intrinsic properties.

Caption: A generalized workflow for the computational analysis of this compound.

Geometry Optimization

The initial 3D structure of this compound will be constructed and subsequently optimized to find its most stable conformation (lowest energy state). Density Functional Theory (DFT) calculations are recommended for this purpose. A widely used functional for such organic molecules is B3LYP, combined with a basis set like 6-311++G(d,p), which offers a good balance between accuracy and computational cost.[1] The inclusion of diffuse functions (++) is crucial for accurately describing non-bonding electrons, while polarization functions (d,p) account for the non-spherical nature of electron density.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is essential. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. Furthermore, this analysis provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.

Electronic and Spectroscopic Properties

Several key electronic and spectroscopic properties can be calculated to understand the molecule's reactivity and potential applications:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.

-

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing insights into the molecule's photophysical properties.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to study intramolecular charge transfer and hyperconjugative interactions.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on DFT calculations. These values are illustrative and based on data from analogous quinoline derivatives.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.37 | C2-N1-C9 | 118.5 |

| C7-C8 | 1.41 | C7-C8-C9 | 120.0 |

| C8-O | 1.36 | C7-C8-O | 121.0 |

| N1-C9 | 1.38 | H-O-C8 | 109.5 |

Table 2: Predicted Electronic Properties

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3450 | O-H stretching |

| ν(C-H) | 3050-3150 | Aromatic C-H stretching |

| ν(C=C) | 1500-1600 | Aromatic C=C stretching |

| δ(O-H) | 1350 | O-H in-plane bending |

Visualization of Structure-Property Relationships

The theoretical data allows for the establishment of relationships between the molecular structure of this compound and its predicted properties.

Caption: Conceptual diagram of structure-property relationships for this compound.

Proposed Experimental Protocols

Validation of the theoretical predictions requires experimental synthesis and characterization.

Synthesis

A plausible synthetic route for this compound could involve a multi-step process starting from a substituted aniline, followed by a Skraup or Doebner-von Miller reaction to construct the quinoline core. Subsequent functional group manipulations would lead to the final product.

General Procedure:

-

Cyclization: Reaction of an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone in the presence of an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) and a dehydrating agent (e.g., sulfuric acid) to form the trimethyl-substituted quinoline ring.

-

Hydroxylation: Introduction of the hydroxyl group at the 8-position. This could be achieved through various methods, such as electrophilic substitution followed by conversion of the substituent to a hydroxyl group.

-

Purification: The crude product would be purified using standard techniques like column chromatography or recrystallization.

Characterization

The synthesized this compound should be characterized using a suite of spectroscopic and analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) and UV-Vis Spectroscopy: To obtain experimental vibrational and electronic spectra for comparison with the theoretically predicted data.

-

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state, providing the most accurate bond lengths and angles for validation of the computational model.

Conclusion

This technical whitepaper outlines a comprehensive theoretical and experimental roadmap for the investigation of this compound. The proposed computational studies, based on Density Functional Theory, will provide valuable insights into the structural, electronic, and spectroscopic properties of this novel compound. The predicted data, presented in a structured format, serves as a benchmark for future experimental work. The integration of computational and experimental approaches will facilitate a deeper understanding of the structure-property relationships of this compound, ultimately accelerating its potential development as a therapeutic agent.

References

Health and Safety Profile of 2,5,7-Trimethylquinolin-8-ol: A Technical Guide

Disclaimer: This document provides a summary of available health and safety information for 2,5,7-Trimethylquinolin-8-ol (CAS No. 6759-80-4). Due to the limited availability of specific toxicological data for this compound, information from structurally related quinoline derivatives has been included for hazard assessment. This guide is intended for use by qualified professionals, such as researchers and drug development experts, and should be supplemented with a thorough review of all available literature and safety data sheets for similar compounds before handling.

Physicochemical and Toxicological Data Summary

Quantitative data for this compound is sparse in publicly accessible databases. The following tables summarize the available physicochemical properties and provide a comparative overview of the toxicological data for the parent compound, quinoline, and its methylated derivatives to infer potential hazards.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6759-80-4 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| Melting Point | 84-85 °C | [1] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred from melting point |

| Solubility | Not specified | |

| Boiling Point | Not specified | |

| Vapor Pressure | Not specified | |

| Flash Point | Not specified |

Table 2: Comparative Acute Toxicity Data of Related Quinolines

| Compound | CAS Number | LD₅₀ (Oral, Rat) | Hazard Classification | Source |

| Quinoline | 91-22-5 | 270 mg/kg | Toxic if swallowed | [3] |

| 8-Hydroxyquinoline | 148-24-3 | 1200 mg/kg | Harmful if swallowed | [4] |

| 2-Methylquinoline | 91-63-4 | 1230 mg/kg | Not available | [5] |

| 4-Methylquinoline | 491-35-0 | Not available | Potent mutagen | [6] |

| 8-Methylquinoline | 611-32-5 | Not available | Less mutagenic than quinoline | [5] |

Hazard Identification and Precautionary Measures

Based on the data from analogous compounds, this compound should be handled with caution. The quinoline scaffold is associated with various hazards, including acute toxicity, mutagenicity, and carcinogenicity. Methyl substitution can modulate these effects, in some cases increasing mutagenic potential.[6][7][8]

Potential Hazards:

-

Acute Toxicity: Likely to be harmful or toxic if swallowed.

-

Skin and Eye Irritation: May cause irritation upon contact.[9]

-

Mutagenicity: The effect of the trimethyl substitution on the mutagenicity of the 8-hydroxyquinoline core is unknown. However, some methylated quinolines have shown potent mutagenic activity.[6]

-

Carcinogenicity: Quinoline itself is classified as a possible human carcinogen.[3]

-

Aquatic Toxicity: Many quinoline derivatives are toxic to aquatic life.[3]

Recommended Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Safety Assessment

In the absence of specific toxicological studies for this compound, the following standard experimental protocols are recommended for assessing the safety of novel quinoline derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12][13]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a solvent control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mutagenicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[14][15][16][17][18]

Methodology:

-

Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).[14]

-

Compound Exposure:

-

Plate Incorporation Method: Mix the test compound, bacterial culture, and molten top agar (with or without S9 mix) and pour onto minimal glucose agar plates.[18]

-

Pre-incubation Method: Pre-incubate the test compound with the bacterial culture (with or without S9 mix) for 20-30 minutes before adding to the top agar and plating.[18]

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vivo Acute Oral Toxicity Assessment: OECD Guideline 425 (Up-and-Down Procedure)

This method is used to determine the LD₅₀ of a substance with a reduced number of animals.[19][20][21][22]

Methodology:

-

Animal Selection: Use a single sex of rodents (typically female rats).

-

Dosing: Administer a single oral dose of the test substance to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. Dosing is typically spaced 48 hours apart.

-

LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Visualized Workflows and Pathways

Due to the lack of specific studies on the signaling pathways affected by this compound, a generic workflow for the toxicological assessment of a novel chemical is provided below. This is followed by a hypothetical signaling pathway that could be involved in quinoline-induced toxicity, based on the known mechanisms of similar compounds which often involve oxidative stress and DNA damage.

Figure 1: General workflow for the toxicological assessment of a novel chemical compound.

Figure 2: Hypothetical signaling pathway for quinoline-induced cellular toxicity.

References

- 1. exchemistry.com [exchemistry.com]

- 2. appchemical.com [appchemical.com]

- 3. chemos.de [chemos.de]

- 4. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of methyl substitution on mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline, isolated from broiled sardine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. fishersci.com [fishersci.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. ossila.com [ossila.com]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. researchgate.net [researchgate.net]

- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

Methodological & Application

Synthesis of 2,5,7-Trimethylquinolin-8-ol from m-Toluidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 2,5,7-Trimethylquinolin-8-ol, a substituted quinoline derivative of interest in medicinal chemistry and drug development, starting from m-toluidine. The synthesis involves a classical Doebner-von Miller reaction to construct the core quinoline scaffold, followed by a three-step sequence to introduce the hydroxyl group at the 8-position. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the replication of this synthesis.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The target molecule, this compound, incorporates the 8-hydroxyquinoline moiety, a well-known chelating agent with established antimicrobial and anticancer properties. The additional methyl substitutions on the quinoline ring can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making it a valuable candidate for further biological evaluation.

The synthetic strategy outlined herein begins with the acid-catalyzed condensation of m-toluidine with crotonaldehyde, an α,β-unsaturated aldehyde, via the Doebner-von Miller reaction to yield 2,5,7-trimethylquinoline. Subsequent functionalization at the 8-position is achieved through a sequence of nitration, reduction, and diazotization followed by hydrolysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis of this compound from m-toluidine.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Melting Point (°C) |

| 1 | Doebner-von Miller Reaction | m-Toluidine | Crotonaldehyde, Hydrochloric Acid, Oxidizing Agent (e.g., m-nitrobenzenesulfonate) | 2,5,7-Trimethylquinoline | 45-55 | 67-69 |

| 2 | Nitration | 2,5,7-Trimethylquinoline | Fuming Nitric Acid, Concentrated Sulfuric Acid | 2,5,7-Trimethyl-8-nitroquinoline | ~90 | 135-137 |

| 3 | Reduction | 2,5,7-Trimethyl-8-nitroquinoline | Tin(II) Chloride, Concentrated Hydrochloric Acid | 8-Amino-2,5,7-trimethylquinoline | 85-95 | 98-100 |

| 4 | Diazotization and Hydrolysis | 8-Amino-2,5,7-trimethylquinoline | Sodium Nitrite, Sulfuric Acid, Water | This compound | 70-80 | 74-76 |

Experimental Protocols

Step 1: Synthesis of 2,5,7-Trimethylquinoline

This step utilizes the Doebner-von Miller reaction to construct the trimethyl-substituted quinoline core.[1] The reaction of m-toluidine with an α,β-unsaturated aldehyde like crotonaldehyde in the presence of an acid catalyst and an oxidizing agent leads to the formation of the quinoline ring. It is important to note that this reaction can produce a mixture of isomers, and purification is crucial to isolate the desired 2,5,7-trimethylquinoline.

Materials:

-

m-Toluidine

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

m-Nitrobenzenesulfonate (or another suitable oxidizing agent)

-

Sodium Hydroxide solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluidine (1.0 equiv) and concentrated hydrochloric acid (3.0 equiv).

-

To this stirred mixture, add m-nitrobenzenesulfonate (1.1 equiv) as the oxidizing agent.

-

Slowly add crotonaldehyde (2.5 equiv) to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

-

Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize it with a 20% sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate 2,5,7-trimethylquinoline.

Step 2: Synthesis of 2,5,7-Trimethyl-8-nitroquinoline

The synthesized 2,5,7-trimethylquinoline is nitrated at the 8-position using a mixture of fuming nitric acid and concentrated sulfuric acid.[2]

Materials:

-

2,5,7-Trimethylquinoline

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2,5,7-trimethylquinoline (1.0 equiv) in concentrated sulfuric acid.

-

Cool the solution to 0-5 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid (2.0 equiv) dropwise to the quinoline solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product to obtain 2,5,7-trimethyl-8-nitroquinoline.

Step 3: Synthesis of 8-Amino-2,5,7-trimethylquinoline

The nitro group of 2,5,7-trimethyl-8-nitroquinoline is reduced to an amino group using tin(II) chloride in concentrated hydrochloric acid.[3]

Materials:

-

2,5,7-Trimethyl-8-nitroquinoline

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, suspend 2,5,7-trimethyl-8-nitroquinoline (1.0 equiv) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4.0 equiv) in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10) to precipitate tin salts.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-amino-2,5,7-trimethylquinoline.

Step 4: Synthesis of this compound

The final step involves the conversion of the 8-amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis.[4][5]

Materials:

-

8-Amino-2,5,7-trimethylquinoline

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

Water

-

Copper(II) Sulfate solution (optional, to aid decomposition of the diazonium salt)

-

Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 8-amino-2,5,7-trimethylquinoline (1.0 equiv) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a cold aqueous solution of sodium nitrite (1.1 equiv) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid (or a boiling solution of copper(II) sulfate).

-

Continue heating the mixture for 30-60 minutes until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the key reaction pathway.

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Metal Ion Chelation with 2,5,7-Trimethylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of bidentate chelating agents, capable of forming stable complexes with a wide range of metal ions. This chelating ability is central to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The compound 2,5,7-Trimethylquinolin-8-ol, a substituted 8-hydroxyquinoline, is of particular interest for its potential to modulate metal ion homeostasis in biological systems, a key strategy in the development of therapeutics for diseases associated with metal dysregulation.

These application notes provide a comprehensive guide for the synthesis of this compound and the subsequent characterization of its metal ion chelation properties. The detailed protocols for spectrophotometric and potentiometric titrations will enable researchers to determine key parameters such as binding stoichiometry and stability constants, which are crucial for understanding the therapeutic potential of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the Combes quinoline synthesis. This method involves the acid-catalyzed reaction of an aniline with a β-diketone. For the target molecule, 2-amino-3,5-dimethylphenol and acetylacetone (pentan-2,4-dione) are suitable starting materials.

Caption: Proposed Combes synthesis route for this compound.

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3,5-dimethylphenol (1 equivalent) in a minimal amount of ethanol.

-

Addition of Reagents: Add acetylacetone (1.1 equivalents) to the solution. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise while cooling the flask in an ice bath.

-

Reaction: After the addition of acid, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out.

-

Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Metal Ion Chelation: Application and Protocols

The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group in this compound form a bidentate chelation site for metal ions.

Caption: General chelation reaction with a divalent metal ion.

Experimental Workflow for Chelation Studies

Caption: Workflow for the analysis of metal ion chelation.

Protocol 1: UV-Vis Spectrophotometric Titration

This technique is used to determine the stoichiometry of the metal-ligand complex and to calculate the binding constant.

Part A: Determination of Stoichiometry (Job's Plot)

-